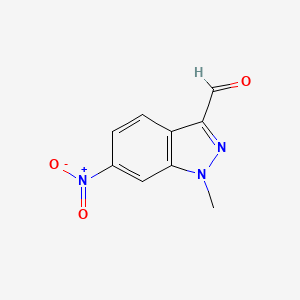
1-Methyl-6-nitro-1H-indazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-6-nitro-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-nitro-1H-indazole-3-carbaldehyde typically involves the nitration of 1-methylindazole followed by formylation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The formylation step can be carried out using Vilsmeier-Haack reaction conditions, which involve the use of phosphorus oxychloride and dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-6-nitro-1H-indazole-3-carbaldehyde undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 1-Methyl-6-amino-1H-indazole-3-carbaldehyde.
Oxidation: 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methyl-6-nitro-1H-indazole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly kinase inhibitors.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand the biological activity of indazole derivatives, including their antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-6-nitro-1H-indazole-3-carbaldehyde is not well-documented. indazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-indazole-3-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-1H-indazole-3-carbaldehyde: Lacks the methyl group, which can affect its biological activity and reactivity.
1-Methyl-6-amino-1H-indazole-3-carbaldehyde: Formed by the reduction of the nitro group, has different chemical properties and biological activities.
Uniqueness
1-Methyl-6-nitro-1H-indazole-3-carbaldehyde is unique due to the presence of both the nitro and aldehyde functional groups, which allow for a wide range of chemical modifications and potential biological activities. The combination of these groups makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C9H7N3O3 |
|---|---|
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
1-methyl-6-nitroindazole-3-carbaldehyde |
InChI |
InChI=1S/C9H7N3O3/c1-11-9-4-6(12(14)15)2-3-7(9)8(5-13)10-11/h2-5H,1H3 |
Clé InChI |
MVLPTQOZCJKCCF-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


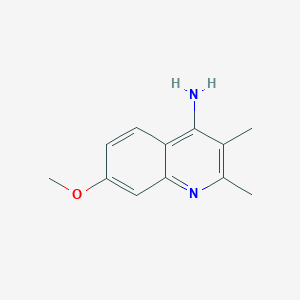
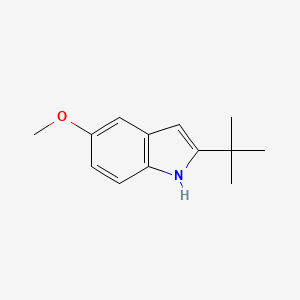


![5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine](/img/structure/B11899493.png)

![8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol](/img/structure/B11899504.png)
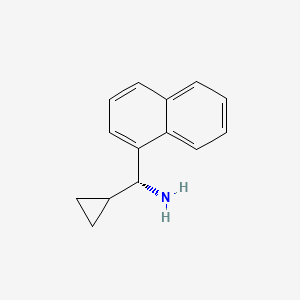
![4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899513.png)

![7-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11899519.png)
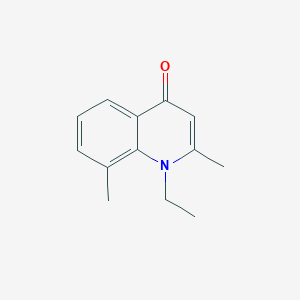

![2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide](/img/structure/B11899558.png)
